

EMD-132338 supplier and purchasing information

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Compound of Interest

Compound Name: EMD-132338

Cat. No.: B15604631

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Application Notes and Protocols: EMD-132338

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD-132338, also known as Gantofiban, is a potent and selective antagonist of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin α IIb β 3.[1] As a key receptor in platelet aggregation, GPIIb/IIIa plays a crucial role in thrombosis. **EMD-132338** inhibits platelet aggregation by blocking the final common pathway of this process, making it a valuable tool for research in thrombosis and hemostasis.[1][2][3] These application notes provide detailed information on the procurement of **EMD-132338**, its mechanism of action, and protocols for its use in in vitro studies.

Supplier and Purchasing Information

EMD-132338 is available from various biochemical suppliers. The following table summarizes the key purchasing information from identified vendors. Researchers should verify the product specifications with the supplier before ordering.

Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Purity	Formulation
MedKoo Biosciences	EMD-132338	127904	167364-01-4	C ₁₇ H ₂₃ N ₅ O ₄	≥98%	Powder
MedchemExpress	EMD-132338	HY-108573	167364-01-4	C ₁₇ H ₂₃ N ₅ O ₄	>98%	Solid

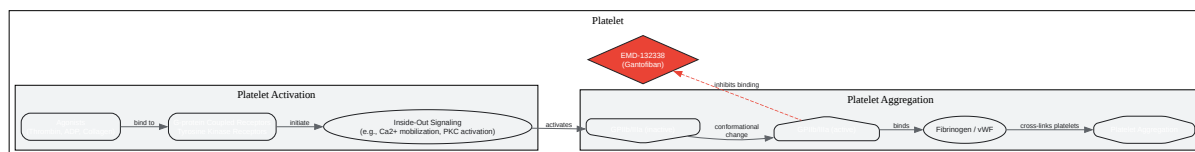
Table 1: Purchasing Information for **EMD-132338**. This table provides a summary of suppliers and key product details for ordering **EMD-132338** for research purposes.

Mechanism of Action and Signaling Pathway

EMD-132338 functions as a direct antagonist of the GPIIb/IIIa receptor on the surface of platelets.[1] In resting platelets, the GPIIb/IIIa receptor is in an inactive state.[4] Upon platelet activation by various agonists such as thrombin, ADP, or collagen, an "inside-out" signaling cascade is initiated.[4][5] This leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for its ligands, primarily fibrinogen and von Willebrand factor (vWF).[2][4] These ligands then act as bridges between adjacent platelets, leading to platelet aggregation and the formation of a thrombus.[2]

EMD-132338 competitively inhibits the binding of fibrinogen and vWF to the activated GPIIb/IIIa receptor, thereby blocking the final step of platelet aggregation.[2] This action is independent of the specific agonist that initiated platelet activation, making it a broad-spectrum antiplatelet agent.[6]

Below is a diagram illustrating the signaling pathway of platelet activation and the point of inhibition by **EMD-132338**.



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Figure 1: GPIIb/IIIa Signaling Pathway and **EMD-132338** Inhibition.

Experimental Protocols

The primary in vitro application of **EMD-132338** is in platelet aggregation assays. Light Transmission Aggregometry (LTA) is the gold standard method for this purpose.[7]

Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

1. Materials and Reagents:

- **EMD-132338** (Gantofiban)
- Human whole blood (collected in 3.8% sodium citrate)[8]
- Platelet agonists (e.g., ADP, thrombin, collagen, arachidonic acid)[7][8]
- Phosphate-buffered saline (PBS)
- Light Transmission Aggregometer
- Centrifuge

- Pipettes and tips

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):[\[7\]](#)

- Collect fresh human whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).[\[8\]](#)
- Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
- Carefully collect the upper PRP layer.
- To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. The supernatant is the PPP.
- Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5×10^8 platelets/mL) using PPP.

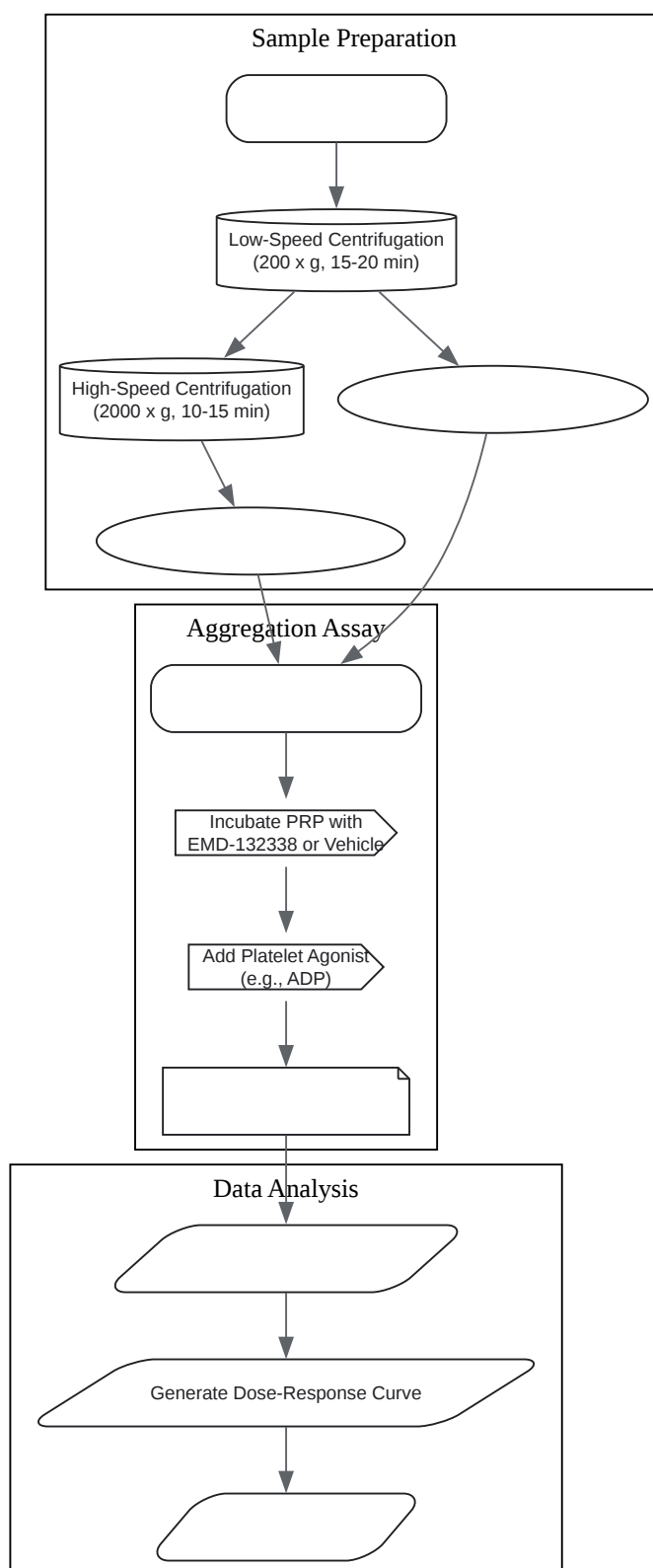
3. Platelet Aggregation Assay:[\[7\]](#)

- Prepare a stock solution of **EMD-132338** in a suitable solvent (e.g., DMSO or as recommended by the supplier) and make serial dilutions to the desired test concentrations.
- Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
- Add the desired concentration of **EMD-132338** or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
- Add the platelet agonist (e.g., ADP at a final concentration of 5-20 μ M) to initiate aggregation.
- Record the change in light transmission for a set period (e.g., 5-10 minutes).
- The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP controls.

4. Data Analysis:

- Construct dose-response curves by plotting the percentage of platelet aggregation inhibition against the concentration of **EMD-132338**.
- Calculate the IC50 value, which is the concentration of **EMD-132338** that inhibits platelet aggregation by 50%.

Below is a workflow diagram for the platelet aggregation assay.



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Figure 2: Experimental Workflow for Platelet Aggregation Assay.

Conclusion

EMD-132338 is a valuable research tool for studying the role of the GPIIb/IIIa receptor in platelet aggregation and thrombosis. The provided information on its procurement, mechanism of action, and detailed experimental protocols will aid researchers in designing and executing robust in vitro studies. It is recommended to consult the original research articles and supplier's technical datasheets for any specific experimental conditions or safety precautions.

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